molecular formula C23H24N4O3S2 B2873308 N-(4-acetamidophenyl)-2-((4-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 941997-56-4

N-(4-acetamidophenyl)-2-((4-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No. B2873308
CAS RN: 941997-56-4
M. Wt: 468.59
InChI Key: IKMPXRWUPCLXKY-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-((4-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H24N4O3S2 and its molecular weight is 468.59. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetamidophenyl)-2-((4-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetamidophenyl)-2-((4-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

The synthesis and evaluation of derivatives of benzothiazole and related heterocyclic compounds have demonstrated considerable anticancer activity against various cancer cell lines. This includes the work by Yurttaş et al. (2015), who synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings, some of which showed significant anticancer activity (Yurttaş, Tay, & Demirayak, 2015). Similarly, Duran and Demirayak (2012) synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives that exhibited reasonable anticancer activity, particularly against melanoma-type cell lines (Duran & Demirayak, 2012).

Optoelectronic Properties

The research into thiazole-based compounds extends into the optoelectronics field. Camurlu and Guven (2015) synthesized thiazole-containing monomers and investigated the optoelectronic properties of the resulting conducting polymers, indicating potential applications in this area (Camurlu & Guven, 2015).

Antimicrobial and Hemolytic Activity

Gul et al. (2017) explored the antimicrobial and hemolytic activities of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, contributing to the understanding of the pharmacological potential of similar acetamide derivatives (Gul et al., 2017).

Anti-Inflammatory Activity

Compounds similar to the one have been synthesized for potential anti-inflammatory applications. Sunder and Maleraju (2013) synthesized derivatives that showed significant anti-inflammatory activity in assays, suggesting possible therapeutic applications (Sunder & Maleraju, 2013).

properties

IUPAC Name

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S2/c1-14-4-5-19(10-15(14)2)26-21(29)11-20-12-31-23(27-20)32-13-22(30)25-18-8-6-17(7-9-18)24-16(3)28/h4-10,12H,11,13H2,1-3H3,(H,24,28)(H,25,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMPXRWUPCLXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-2-((4-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

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